Cas no 712355-03-8 (1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)

1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE 化学的及び物理的性質
名前と識別子
-
- 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE
- bis(trifluoromethylsulfonyl)azanide;1-ethyl-4-methylpyridin-1-ium
- WXSYYJPMDAFVQW-UHFFFAOYSA-N
- 712355-03-8
- 1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%
- MFCD17018972
-
- インチ: 1S/C8H12N.C2F6NO4S2/c1-3-9-6-4-8(2)5-7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1
- InChIKey: WXSYYJPMDAFVQW-UHFFFAOYSA-N
- ほほえんだ: [N-](S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.C1[N+](CC)=CC=C(C)C=1
計算された属性
- せいみつぶんしりょう: 402.01426819g/mol
- どういたいしつりょう: 402.01426819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 11
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 446
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.9Ų
じっけんとくせい
- 密度みつど: 1.49 g/cm3 (21 °C)
1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB289750-25g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |
712355-03-8 | 99% | 25g |
€178.70 | 2025-02-19 | |
abcr | AB289750-100g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |
712355-03-8 | 99% | 100g |
€371.60 | 2025-02-19 | |
abcr | AB289750-25 g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |
712355-03-8 | 99% | 25 g |
€178.70 | 2023-07-20 | |
abcr | AB289750-50 g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99% |
712355-03-8 | 50g |
€144.20 | 2022-09-01 | ||
abcr | AB289750-250 g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |
712355-03-8 | 99% | 250 g |
€755.80 | 2023-07-20 | |
abcr | AB289750-100 g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |
712355-03-8 | 99% | 100 g |
€371.60 | 2023-07-20 | |
abcr | AB289750-250g |
1-Ethyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, 99%; . |
712355-03-8 | 99% | 250g |
€755.80 | 2025-02-19 |
1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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10. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDEに関する追加情報
Introduction to 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE (CAS No. 712355-03-8)
1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE, identified by its Chemical Abstracts Service (CAS) number 712355-03-8, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This organometallic derivative, featuring a pyridinium core functionalized with bis(trifluoromethylsulfonyl)imide groups, exhibits unique physicochemical properties that make it a valuable candidate for various applications, particularly in medicinal chemistry and materials science.
The compound's structure is characterized by a highly electronegative environment due to the presence of multiple trifluoromethyl groups, which contribute to its stability and reactivity under specific conditions. The 1-ethyl-4-methylpyridinium moiety serves as a cationic scaffold, enhancing its solubility in polar solvents and facilitating interactions with biological targets. These structural features have positioned 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE as a promising intermediate in the synthesis of novel bioactive molecules.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced metabolic stability and bioavailability. The bis(trifluoromethylsulfonyl)imide group, in particular, has been extensively studied for its ability to modulate the pharmacokinetic profiles of drug candidates. Research has demonstrated that such fluorinated derivatives can improve binding affinity and selectivity when incorporated into small-molecule inhibitors or probes. This has led to several investigations exploring the potential of 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE as a building block for next-generation therapeutics.
One of the most compelling aspects of 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE is its versatility in synthetic chemistry. The compound can serve as a precursor for the preparation of more complex molecules through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Its ability to undergo selective functionalization makes it an attractive choice for medicinal chemists seeking to introduce structural diversity into their libraries. Furthermore, the compound's stability under various reaction conditions enhances its utility in multi-step synthetic protocols.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of fluorinated pyridinium derivatives. Studies have shown that compounds with similar structural motifs exhibit anti-inflammatory, antiviral, and anticancer properties. For instance, recent research has highlighted the efficacy of certain trifluoromethylsulfonyl imides in inhibiting key enzymes involved in tumor progression. While 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE itself may not be directly therapeutic, its role as a scaffold for drug discovery is undeniable.
From a materials science perspective, the unique electronic properties of this compound make it suitable for applications in organic electronics and catalysis. The presence of strong electron-withdrawing groups enhances its conductivity, making it a candidate for use in light-emitting diodes (LEDs), organic photovoltaics (OPVs), or as a catalyst in asymmetric synthesis. These applications are particularly relevant in the context of sustainable chemistry, where there is an increasing demand for efficient and environmentally friendly synthetic methods.
The synthesis of 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE typically involves multi-step reactions starting from commercially available pyridine derivatives. The introduction of ethyl and methyl groups at specific positions is followed by functionalization with bis(trifluoromethylsulfonyl)imide using appropriate electrophilic or nucleophilic strategies. Advances in synthetic methodologies have enabled higher yields and purities, making large-scale production more feasible.
In conclusion, 1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE (CAS No. 712355-03-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity profile make it an invaluable tool for pharmaceutical research, materials science, and beyond. As our understanding of fluorinated compounds continues to evolve, the potential applications of this derivative are likely to expand even further.
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